molecular formula C16H15Cl3N4 B560408 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride

Cat. No.: B560408
M. Wt: 369.7 g/mol
InChI Key: VRQXEOPUAQLBQI-UHFFFAOYSA-N
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Description

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride: is a chemical compound known for its role as a MAP4K4 inhibitor. It is also known by its systematic name, 5-(4-Chloro-phenyl)-[3,3′]bipyridinyl-6,6′-diamine dihydrochloride . This compound has been developed by Pfizer for research purposes, particularly in the field of kinase phosphatase biology .

Mechanism of Action

Target of Action

PF 06260933 dihydrochloride is a highly selective small-molecule inhibitor that primarily targets MAP4K4 (HGK) . It also inhibits MINK and TNIK . These targets play a crucial role in various cellular processes, including inflammation and insulin signaling.

Mode of Action

PF 06260933 dihydrochloride interacts with its targets by binding to the kinase domain, thereby inhibiting their activity . The IC50 values for MAP4K4, MINK, and TNIK are 3.7 nM, 8 nM, and 13 nM, respectively .

Pharmacokinetics

It is noted that the compound is orally active , suggesting that it has suitable absorption and stability properties for oral administration.

Result of Action

The inhibition of MAP4K4, MINK, and TNIK by PF 06260933 dihydrochloride leads to improved fasting hyperglycemia in mice . This suggests that the compound may have potential therapeutic effects in the treatment of diabetes.

Biochemical Analysis

Biochemical Properties

It also inhibits MINK and TNIK with IC50 values of 8 and 13 nM, respectively .

Cellular Effects

PF 06260933 dihydrochloride has been shown to improve fasting hyperglycemia in mice . This suggests that it may influence cell function by impacting cell signaling pathways and cellular metabolism related to glucose regulation.

Molecular Mechanism

The molecular mechanism of action of PF 06260933 dihydrochloride involves binding interactions with the MAP4K4 enzyme, leading to its inhibition . This can result in changes in gene expression and cellular processes.

Dosage Effects in Animal Models

The effects of PF 06260933 dihydrochloride vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are proprietary to Pfizer and are not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride are also proprietary. it is known that the compound is produced under controlled conditions to ensure high purity (≥98% HPLC) and consistency .

Chemical Reactions Analysis

Types of Reactions: 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride primarily undergoes substitution reactions due to the presence of the chloro-phenyl group and the bipyridinyl core. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bipyridinyl derivatives .

Scientific Research Applications

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride is widely used in scientific research due to its inhibitory effects on MAP4K4. Some of its applications include:

Comparison with Similar Compounds

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride is unique due to its high specificity and potency as a MAP4K4 inhibitor. Similar compounds include:

These compounds share some similarities in their inhibitory effects on kinases but differ in their specificity, potency, and structural characteristics.

Properties

IUPAC Name

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXEOPUAQLBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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